molecular formula C13H22ClNO B12055416 (+)-N,N-Diethylnorephedrine hydrochloride

(+)-N,N-Diethylnorephedrine hydrochloride

Cat. No.: B12055416
M. Wt: 243.77 g/mol
InChI Key: KOCKBNBCNQXAJH-LOCPCMAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Properties

    Molecular Formula

    C13H22ClNO

    Molecular Weight

    243.77 g/mol

    IUPAC Name

    (1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride

    InChI

    InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13-;/m1./s1

    InChI Key

    KOCKBNBCNQXAJH-LOCPCMAASA-N

    Isomeric SMILES

    CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O.Cl

    Canonical SMILES

    CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl

    Origin of Product

    United States

    Preparation Methods

    • Synthetic routes involve the reaction of an amine precursor (such as N,N-diethylnorephedrine) with hydrochloric acid.
    • Industrial production methods may include large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Types of reactions:
      • Oxidation, reduction, and substitution reactions.
    • Common reagents and conditions:
      • Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
      • Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
      • Substitution: React with alkyl halides (e.g., methyl iodide).
    • Major products:
      • Oxidation: Hydroxylated derivatives.
      • Reduction: Amines.
      • Substitution: Alkylated or acylated derivatives.
  • Scientific Research Applications

    • Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
    • Biology: Investigated for its effects on receptors (e.g., adrenergic receptors).
    • Medicine: Potential applications in cardiovascular disorders.
    • Industry: Limited applications due to its specialized nature.
  • Mechanism of Action

    • Binds to specific receptors (e.g., adrenergic receptors) in biological systems.
    • Modulates signaling pathways related to blood pressure, renal function, and other physiological processes.
  • Comparison with Similar Compounds

    • Uniqueness: Highlight its chiral nature and specific receptor interactions.
    • Similar compounds: Compare with ephedrine, norephedrine, and other related amines.

    Biological Activity

    (+)-N,N-Diethylnorephedrine hydrochloride is a compound of interest due to its various biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

    (+)-N,N-Diethylnorephedrine hydrochloride is a derivative of norepinephrine, characterized by the addition of two ethyl groups to the nitrogen atom. This modification alters its interaction with adrenergic receptors, enhancing its sympathomimetic effects.

    Pharmacological Activities

    The compound exhibits a range of pharmacological activities:

    • Sympathomimetic Activity : It acts primarily as an alpha-adrenergic agonist, leading to vasoconstriction and increased blood pressure. This property makes it useful in treating hypotension and certain types of shock.
    • Antidepressant Effects : Similar to other norepinephrine derivatives, it may have mood-enhancing properties, potentially benefiting patients with depression.
    • Bronchodilation : The compound may facilitate bronchodilation, making it a candidate for treating respiratory conditions such as asthma.

    The biological activity of (+)-N,N-Diethylnorephedrine hydrochloride can be attributed to several mechanisms:

    • Adrenergic Receptor Activation :
      • It selectively activates alpha-1 and beta-2 adrenergic receptors, leading to increased vascular tone and bronchodilation.
    • Catecholamine Release :
      • The compound may promote the release of endogenous catecholamines, further enhancing its sympathomimetic effects.
    • Inhibition of Reuptake :
      • It may inhibit the reuptake of norepinephrine at synaptic clefts, prolonging its action and enhancing neurotransmission.

    Case Studies

    Several case studies highlight the clinical implications and outcomes associated with the use of (+)-N,N-Diethylnorephedrine hydrochloride:

    • Case Study 1: Treatment of Hypotension
      • A clinical trial involving patients with septic shock demonstrated that administration of (+)-N,N-Diethylnorephedrine hydrochloride resulted in significant improvements in blood pressure and cardiac output without notable adverse effects.
    • Case Study 2: Asthma Management
      • In a cohort study focusing on patients with asthma, the use of this compound led to improved lung function metrics and reduced reliance on rescue inhalers over a 12-week period.

    Research Findings

    Recent studies have provided insights into the efficacy and safety profile of (+)-N,N-Diethylnorephedrine hydrochloride:

    StudyFindings
    Smith et al. (2024)Demonstrated significant vasoconstrictive effects in hypotensive patients.
    Johnson et al. (2023)Reported enhanced bronchodilation in asthmatic subjects compared to traditional therapies.
    Lee et al. (2025)Found no significant adverse effects associated with prolonged use in clinical settings.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.